molecular formula C17H21NO4 B8705189 1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID

1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID

Cat. No.: B8705189
M. Wt: 303.35 g/mol
InChI Key: DVHUSCHKHCBZKT-UHFFFAOYSA-N
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Description

1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Chemical Reactions Analysis

Types of Reactions

1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable intermediate . The protected amine can then undergo various transformations without interference from the amine group. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(TERT-BUTOXYCARBONYL)-4-PHENYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLICACID is unique due to its specific structural features, including the tetrahydropyridine ring and the phenyl group

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,20)

InChI Key

DVHUSCHKHCBZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-tert-Butyl 3-ethyl 4-phenyl-5,6-dihydropyridin-1,3(2H)-dicarboxylate (7.07 g) was dissolved in ethanol (50 ml), and thereto was added 1M aqueous sodium hydroxide solution (50 ml), and the mixture was refluxed for 2 hours. The reaction solution was concentrated under reduced pressure, and thereto was added 1M aqueous sodium hydroxide solution and ethyl acetate for separation. To the organic layer was added 1M aqueous sodium hydroxide solution for separation, and the aqueous layers were combined, and the pH value thereof was adjusted to pH<2 by the addition of 2M hydrochloric acid. The mixture was extracted with chloroform, and the organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (5.63 g).
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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